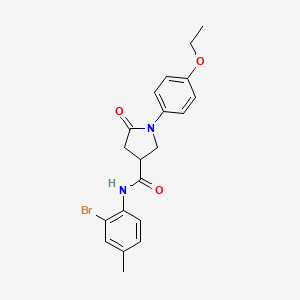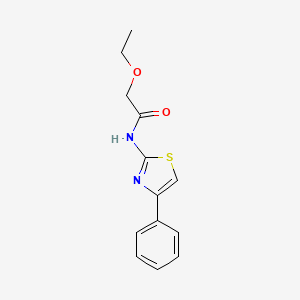
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture.
作用機序
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to a specific protein called BRD9, which is involved in the regulation of gene expression. By binding to BRD9, N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits its activity and prevents the expression of genes that are necessary for the growth and survival of cancer cells. This mechanism of action has also been implicated in the potential use of N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and modulation of gene expression. In addition, N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have herbicidal activity against certain weeds, indicating its potential use in agriculture.
実験室実験の利点と制限
One of the main advantages of using N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for BRD9, which allows for targeted inhibition of gene expression. In addition, the synthesis method for N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been optimized to achieve high yield and purity, making it a reliable reagent for lab experiments. However, one limitation of using N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively high cost compared to other chemical compounds.
将来の方向性
There are several future directions for research on N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including further studies on its potential use in treating neurodegenerative diseases, optimization of its herbicidal activity for use in agriculture, and development of more cost-effective synthesis methods. In addition, further studies on the mechanism of action of N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could lead to the discovery of new targets for cancer therapy.
科学的研究の応用
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields such as cancer research, neurobiology, and agriculture. In cancer research, N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called BRD9. In neurobiology, N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have herbicidal activity against certain weeds.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-3-26-16-7-5-15(6-8-16)23-12-14(11-19(23)24)20(25)22-18-9-4-13(2)10-17(18)21/h4-10,14H,3,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTXICSCWMXKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4089001.png)
![3-(3-methoxyphenyl)-2-(2-methyl-2-propen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4089009.png)
![3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4089013.png)
![N-(2-methoxy-5-nitrophenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4089022.png)
![(2R)-1-[4-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B4089024.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4089030.png)
![1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4089038.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4089041.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-N-benzyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4089047.png)
![4-methyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-3-nitrobenzenesulfonamide](/img/structure/B4089052.png)
![methyl [7-(2-{[2,5-diethoxy-4-(4-morpholinyl)phenyl]amino}-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4089073.png)
![N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2-nitro-phenyl)-benzenesulfonamide](/img/structure/B4089089.png)
![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4089094.png)
